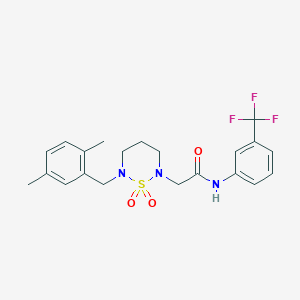
2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H24F3N3O3S and its molecular weight is 455.5. The purity is usually 95%.
BenchChem offers high-quality 2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Studies
A study conducted by Ahmad et al. (2012) focused on synthesizing compounds similar in structure to the specified chemical, which were then tested for antioxidant activities. Many of these compounds exhibited moderate to significant radical scavenging activity, suggesting potential for development into potent biologically active compounds.
Anticancer Potential
Research by Ekrek et al. (2022) synthesized derivatives with a similar structure and tested them against various cancer cell lines. Some of these compounds demonstrated significant anticancer activity and were found to induce apoptosis in cancer cells.
Jilloju et al. (2021) also discovered derivatives with promising in vitro anticoronavirus and antitumoral activity. These compounds' antitumoral activity was attributed to the inhibition of tubulin polymerization.
Kamal et al. (2011) synthesized compounds based on similar scaffolds that showed moderate to good inhibitory activity against various cancer cell lines, further supporting their potential as anticancer agents.
Antimicrobial Agents
A study by Gul et al. (2017) synthesized compounds structurally akin to the specified chemical, which showed activity against selected microbial species, suggesting their potential as antimicrobial agents.
Bhatt et al. (2013) reported the synthesis of novel N-alkyl derivatives showing promising activity as potential antibacterial agents, particularly against Gram-positive bacteria.
Glutaminase Inhibition
Shukla et al. (2012) synthesized analogs of a structurally related compound, BPTES, as inhibitors of kidney-type glutaminase. These compounds showed potential in inhibiting the growth of human lymphoma cells, indicating their relevance in cancer treatment.
Crystal Structure Analysis
Bhatt et al. (2014) conducted a study to determine the crystal structure of a related compound, providing insights into the molecular arrangement and potential interactions of these types of chemicals.
Anti-Inflammatory Agents
Nikalje et al. (2015) synthesized and evaluated novel derivatives for their anti-inflammatory activity. They performed molecular docking studies to assess their binding affinity, indicating their potential as anti-inflammatory agents.
Eigenschaften
IUPAC Name |
2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O3S/c1-15-7-8-16(2)17(11-15)13-26-9-4-10-27(31(26,29)30)14-20(28)25-19-6-3-5-18(12-19)21(22,23)24/h3,5-8,11-12H,4,9-10,13-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQPPVLOFATWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCN(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-phenyl-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2799731.png)
![1-benzyl-N-[(E)-dimethylaminomethylideneamino]piperidine-4-carboxamide](/img/structure/B2799732.png)
![2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2799736.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2799740.png)
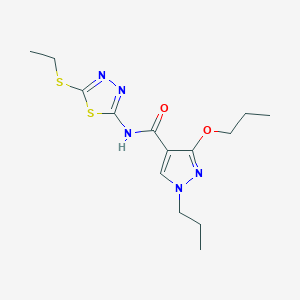
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide](/img/structure/B2799742.png)
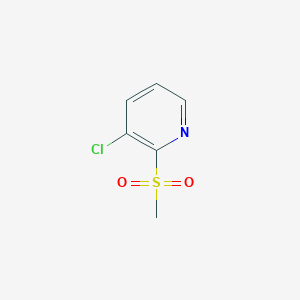
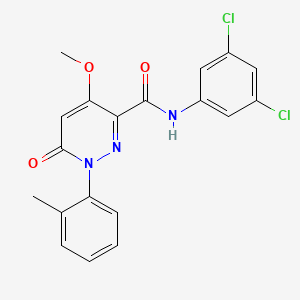
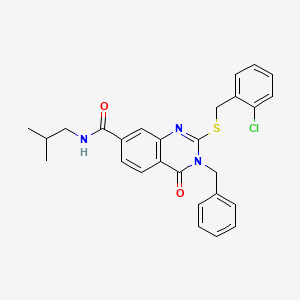
![8-(azepan-1-ylsulfonyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2799749.png)
![Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2799750.png)
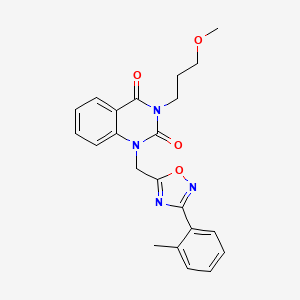
![4-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carbonyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2799752.png)
![4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B2799753.png)